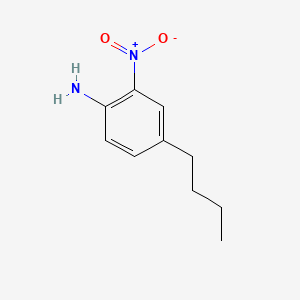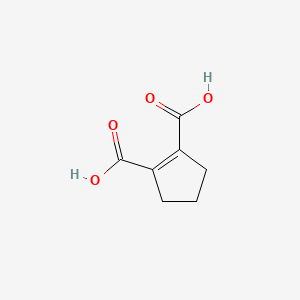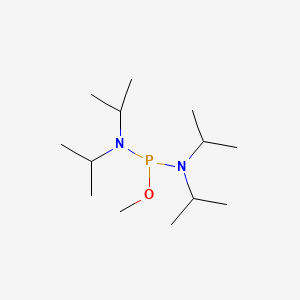
4-Butyl-2-nitroanilin
Übersicht
Beschreibung
4-Butyl-2-nitroaniline is a compound with the molecular formula C10H14N2O2 . It is also known by other names such as Benzenamine, 4-butyl-2-nitro- and 4-Butyl-2-nitrobenzenamine . It has a molecular weight of 194.23 g/mol .
Synthesis Analysis
The synthesis of 4-Butyl-2-nitroaniline involves several steps. One method involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles (NPs) via a facile one-step hydrothermal method as a heterogeneous nano-catalyst . Nitroanilines were reduced in the presence and without the catalyst with a constant amount of reducing agent of sodium borohydride (NaBH4) at room temperature in water to amino compounds .Molecular Structure Analysis
The molecular structure of 4-Butyl-2-nitroaniline can be represented by the InChI string: InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9 (11)10 (7-8)12 (13)14/h5-7H,2-4,11H2,1H3 . The compound has a total of 14 heavy atoms .Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Materialien
4-Butyl-2-nitroanilin wurde aufgrund seiner signifikanten Hyperpolarisierbarkeit als potenzieller Kandidat für den Einsatz in nichtlinearen optischen (NLO) Materialien identifiziert . NLO-Materialien sind in der Photonik und Optoelektronik von entscheidender Bedeutung, wo sie für die Frequenzumwandlung, optisches Schalten und Modulation eingesetzt werden können. Die Fähigkeit der Verbindung, die Erzeugung der zweiten Harmonischen (SHG) zu ermöglichen, macht sie wertvoll für die Entwicklung neuer photonischer Bauelemente, die eine effiziente Lichtmanipulation erfordern.
Optoelektronische Bauelemente
Die Synthese und das Kristallwachstum der Verbindung wurden für Anwendungen in optoelektronischen Bauelementen untersucht . Seine hohe optische Qualität und die geeignete Bandlückenenergie machen es zu einer guten Wahl für Photovoltaikzellen, Leuchtdioden (LEDs) und Detektoren. Die direkte optische Bandlücke von 4,83 eV und eine niedrigere Grenzfrequenz von 235 nm deuten auf sein Potenzial für die Absorption und Emission von UV-Licht hin, was für verschiedene optoelektronische Komponenten von Vorteil ist.
Quantenchemische Analyse
Quantenchemische Werkzeuge wurden eingesetzt, um die Geometrie und die elektronischen Eigenschaften von this compound zu analysieren . Studien umfassen Berechnungen des höchsten besetzten Molekülorbitals (HOMO) und des niedrigsten unbesetzten Molekülorbitals (LUMO) sowie des molekularen elektrostatischen Potenzials. Diese Untersuchungen sind essenziell, um die Reaktivität und Stabilität der Verbindung zu verstehen, die entscheidende Faktoren in der Materialwissenschaft und -technik sind.
Organische Chromophore
Als organisches Chromophor spielt this compound eine Rolle bei der Entwicklung von Farbstoffen und Pigmenten . Seine Molekülstruktur ermöglicht eine signifikante Delokalisierung der Ladung, was ein wichtiges Merkmal von Chromophoren ist. Diese Eigenschaft wird genutzt, um Verbindungen mit spezifischen Lichtabsorptions- und Emissionseigenschaften zu erzeugen, die in Farbstoffsolarzellen und organischen Leuchtdioden (OLEDs) nützlich sind.
Photonik
Im Bereich der Photonik wird this compound auf seine Fähigkeit untersucht, die Wechselwirkung zwischen Licht und Materie zu verstärken . Seine hohe Nichtlinearität und der elektrooptische Effekt machen es für Anwendungen in photonischen Kristallen, Wellenleitern und anderen Strukturen geeignet, die den Lichtfluss steuern. Die Eigenschaften der Verbindung könnten zu Fortschritten in der integrierten Optik und der Entwicklung kompakter, effizienter photonischer Schaltungen führen.
Thermodynamische Eigenschaften
Forschungen zu den thermodynamischen Eigenschaften von this compound liefern Einblicke in seine Stabilität und Reaktivität . Das Verständnis dieser Eigenschaften ist entscheidend für seine Anwendung in Hochtemperaturprozessen und -umgebungen, wie z. B. bei der Herstellung von Halbleiterbauelementen, bei denen die thermische Stabilität eine Notwendigkeit ist.
Wirkmechanismus
Target of Action
4-Butyl-2-nitroaniline is a nitroaniline derivative It’s known that nitroaniline compounds often interact with enzymes and proteins involved in cellular processes .
Mode of Action
Nitroaniline compounds generally undergo a series of reactions, including nitration and conversion from the nitro group to an amine . These reactions can alter the function of the compound’s targets, leading to changes in cellular processes .
Biochemical Pathways
Nitroaniline compounds are known to be involved in various biochemical reactions, such as coupling and condensation . These reactions can lead to the synthesis of new compounds and affect downstream biochemical pathways .
Pharmacokinetics
Similar compounds like 2-methoxy-4-nitroaniline are predominantly excreted in urine, with low tissue distribution and relatively slow clearance . These properties can impact the bioavailability of the compound .
Result of Action
Nitroaniline compounds can cause various changes in cellular processes due to their interactions with biological targets . These changes can lead to alterations in cellular function .
Action Environment
The action of 4-Butyl-2-nitroaniline can be influenced by various environmental factors. For example, the stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other compounds . .
Eigenschaften
IUPAC Name |
4-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)10(7-8)12(13)14/h5-7H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSJFYIAHRHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074602 | |
| Record name | Benzenamine, 4-butyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3663-22-7 | |
| Record name | 4-Butyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butyl-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-butyl-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-butyl-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Butyl-2-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V4YCA6UEZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B1593688.png)












